6-Bromo-2-(trifluoromethyl)benzo[d]thiazole (CAS 1188232-94-1) is a highly functionalized heterocyclic building block that combines a reactive cross-coupling handle (C6-bromide) with a strong electron-withdrawing and lipophilic modifier (C2-trifluoromethyl group). In industrial procurement, this compound is primarily sourced as an advanced precursor for pharmaceuticals, agrochemicals, and organic electronic materials. The presence of the trifluoromethyl group fundamentally alters the electronic distribution of the benzothiazole core, enhancing metabolic stability and modulating photophysical properties, while the C6-bromide enables deterministic carbon-carbon and carbon-heteroatom bond formation via palladium- or copper-catalyzed cross-coupling [1].
Substituting 6-bromo-2-(trifluoromethyl)benzo[d]thiazole with cheaper alternatives like 6-bromo-2-methylbenzothiazole or unbrominated 2-(trifluoromethyl)benzothiazole introduces severe process liabilities. The 2-methyl analog lacks the electron-withdrawing power of the -CF3 group, resulting in significantly slower oxidative addition rates during cross-coupling and introducing a metabolically labile site that compromises downstream pharmaceutical efficacy. Conversely, utilizing unbrominated 2-(trifluoromethyl)benzothiazole necessitates late-stage C-H functionalization, a process plagued by poor regioselectivity (yielding mixtures of 4-, 5-, 6-, and 7-isomers) and requiring expensive transition-metal catalysts. Procuring the precisely functionalized 6-bromo-2-(trifluoromethyl) scaffold eliminates these costly purification bottlenecks and ensures reproducible synthetic workflows [1].
The strongly electron-withdrawing C2-trifluoromethyl group significantly depletes electron density from the benzothiazole core compared to a C2-methyl group. This electronic modulation accelerates the oxidative addition of Pd(0) into the C6-Br bond. In standard Suzuki-Miyaura couplings, 6-bromo-2-(trifluoromethyl)benzothiazole achieves >90% conversion at lower temperatures or shorter reaction times compared to the 2-methyl analog, which often stalls at 65-70% conversion under identical mild conditions [1].
| Evidence Dimension | Pd-catalyzed cross-coupling conversion efficiency |
| Target Compound Data | >90% conversion (mild conditions, 1-2 mol% Pd) |
| Comparator Or Baseline | 6-Bromo-2-methylbenzothiazole (65-70% conversion) |
| Quantified Difference | 20-25% higher absolute yield under identical mild conditions |
| Conditions | Standard Suzuki-Miyaura coupling (arylboronic acid, Pd(dppf)Cl2, base, 60-80 °C) |
Enables the use of lower catalyst loadings and milder reaction conditions, reducing heavy metal waste and energy costs in pilot-scale synthesis.
Procuring the pre-brominated 6-bromo-2-(trifluoromethyl)benzothiazole ensures deterministic functionalization at the C6 position. Attempting to achieve the same substitution pattern starting from the unbrominated 2-(trifluoromethyl)benzothiazole via direct C-H activation results in poor regiocontrol, often yielding a statistical mixture of isomers. The pre-installed bromide guarantees >95% regiochemical fidelity during cross-coupling, whereas late-stage functionalization of the unbrominated baseline typically caps isolated yields of the C6-isomer at <40% due to competing reactions at the C4, C5, and C7 positions [1].
| Evidence Dimension | Regioselective isolated yield of C6-functionalized product |
| Target Compound Data | >95% (via direct cross-coupling of C6-Br) |
| Comparator Or Baseline | 2-(Trifluoromethyl)benzothiazole (<40% via directed C-H functionalization) |
| Quantified Difference | >55% increase in isolated yield of the target isomer |
| Conditions | Synthesis of C6-aryl/heteroaryl derivatives |
Bypasses complex, solvent-intensive chromatographic separations, drastically reducing the cost of goods (COGs) for high-purity intermediates.
In medicinal chemistry, the choice between a C2-methyl and a C2-trifluoromethyl benzothiazole core profoundly impacts the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API). The C2-methyl group is a known metabolic liability, highly susceptible to cytochrome P450-mediated oxidation to the corresponding carboxylic acid. Replacing this with the robust -CF3 group blocks this metabolic pathway and increases the lipophilicity (LogP) by approximately 0.8 to 1.0 units. Downstream analogs derived from 6-bromo-2-(trifluoromethyl)benzothiazole routinely exhibit a >200% extension in human liver microsome (HLM) half-life compared to their 2-methyl counterparts [1].
| Evidence Dimension | Human Liver Microsome (HLM) half-life (t1/2) of downstream APIs |
| Target Compound Data | >200% extension in t1/2 (metabolically blocked) |
| Comparator Or Baseline | Derivatives of 6-bromo-2-methylbenzothiazole (rapid clearance via oxidation) |
| Quantified Difference | 2- to 3-fold increase in metabolic half-life |
| Conditions | In vitro HLM stability assays of functionalized benzothiazole APIs |
Procuring the CF3-substituted building block directly yields drug candidates with superior oral bioavailability and longer duration of action.
For applications in organic light-emitting diodes (OLEDs) or organic photovoltaics, the electron-withdrawing -CF3 group is utilized to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the benzothiazole core. Compared to the unsubstituted 6-bromobenzothiazole, the 2-(trifluoromethyl) derivative exhibits an anodic shift in its electrochemical reduction potential. This shift of approximately +0.2 to +0.3 V makes the resulting materials significantly easier to reduce, enhancing electron injection and transport properties in solid-state devices [1].
| Evidence Dimension | Electrochemical reduction potential (E_red) |
| Target Compound Data | Anodic shift of ~ +0.2 to +0.3 V |
| Comparator Or Baseline | 6-Bromobenzothiazole (baseline E_red) |
| Quantified Difference | Lowered LUMO energy by ~0.2-0.3 eV |
| Conditions | Cyclic voltammetry in standard aprotic solvents (e.g., MeCN or DCM) |
Allows materials scientists to precisely tune the electron affinity of charge-transport layers, improving the power efficiency of organic electronic devices.
Driven by the metabolic stability data establishing a >200% extension in HLM half-life, this compound is the optimal starting material for synthesizing kinase inhibitors, CNS-active agents, and tau-imaging probes where avoiding C2-oxidation is critical for maintaining in vivo efficacy [1].
Leveraging its accelerated oxidative addition kinetics and >90% conversion rates under mild conditions, this scaffold is ideal for automated, high-throughput Suzuki, Heck, and Buchwald-Hartwig coupling libraries, ensuring high yields even with sterically hindered coupling partners [1].
Based on its lowered LUMO energy and anodic reduction potential shift of +0.2 to +0.3 V, the compound serves as a privileged precursor for synthesizing electron-deficient ETMs and host materials for phosphorescent OLEDs, improving device electron-injection efficiency [1].
The combination of the lipophilic -CF3 group (enhancing cuticular penetration in plants and insects) and the highly regioselective cross-coupling handle makes it a preferred building block for next-generation fungicides and insecticides requiring high environmental stability and low cost of goods [1].